6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQEMTVRAXLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357793 | |
| Record name | 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419557-26-9 | |
| Record name | 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Bromophenyl Imidazo 2,1 B Thiazole and Analogs
Established Synthetic Pathways to the Imidazo[2,1-b]thiazole (B1210989) Ring System
The imidazo[2,1-b]thiazole framework is a fused heterocyclic system containing a bridgehead nitrogen atom that is central to numerous biologically active molecules. mdpi.com Its synthesis has been approached through various classical and modern methodologies. Among the most established and widely utilized techniques is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com More contemporary approaches, such as the isocyanide-based multicomponent Groebke–Blackburn–Bienaymé reaction (GBBR), offer efficient, one-pot alternatives for constructing this versatile scaffold. mdpi.combohrium.com
Cyclocondensation Reactions of α-Bromo Ketones
A primary and reliable method for synthesizing the imidazo[2,1-b]thiazole core is through the cyclocondensation reaction of a 2-aminothiazole (B372263) derivative with an α-bromo ketone (also known as a phenacyl bromide). researchgate.netnih.gov This reaction, a variation of the Hantzsch synthesis, provides a direct route to the fused bicyclic system.
Formation of 2-Aminothiazole : The precursor, a 2-aminothiazole, is typically synthesized via the cyclocondensation of an α-bromo ketone with thiourea. researchgate.net
Formation of the Imidazo[2,1-b]thiazole Ring : The resulting 2-aminothiazole is then reacted with a second, appropriately substituted α-bromo ketone. The nucleophilic nitrogen of the amino group attacks the electrophilic carbon of the α-bromo ketone, followed by an intramolecular cyclization and dehydration to yield the final 3,6-disubstituted imidazo[2,1-b]thiazole. researchgate.netresearchgate.net
For the synthesis of the title compound, 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole , the key reactants would be 2-aminothiazole and 2-bromo-1-(3-bromophenyl)ethan-1-one. The reaction scheme is detailed in the table below.
| Step | Reactant 1 | Reactant 2 | Product | Description |
| 1 | 2-Aminothiazole | 2-Bromo-1-(3-bromophenyl)ethan-1-one | This compound | Cyclocondensation to form the fused imidazo[2,1-b]thiazole ring system. |
Strategies for Functionalization and Derivatization of the Imidazo[2,1-b]thiazole Core
Once the core imidazo[2,1-b]thiazole structure is assembled, its chemical properties can be further tuned through various functionalization and derivatization reactions. These modifications can be made at several positions on the heterocyclic ring, allowing for the creation of a diverse library of related compounds.
Introduction of Aromatic Substituents (e.g., Bromophenyl Moieties)
The introduction of aromatic substituents, such as the 3-bromophenyl group, is most commonly achieved during the initial synthesis of the imidazo[2,1-b]thiazole core. This is accomplished by using a phenacyl bromide that already contains the desired substituent. For instance, the reaction between 2-aminothiazole and 2-bromo-1-(3-bromophenyl)ethan-1-one directly installs the 3-bromophenyl moiety at the C-6 position of the imidazo[2,1-b]thiazole ring. researchgate.netnih.gov This strategy has been successfully applied to produce a variety of 6-aryl-imidazo[2,1-b]thiazoles, including the 4-bromophenyl and 4-(methylsulfonyl)phenyl analogs. nih.govdocumentsdelivered.com
Side-Chain Modifications at C-3 Position (e.g., Acetohydrazide and its Derivatives)
The C-3 position of the imidazo[2,1-b]thiazole ring is another key site for chemical modification. A common strategy involves introducing an acetic acid side chain, which can then be converted into a more reactive functional group like an acetohydrazide. For example, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide has been synthesized and used as a versatile intermediate. researchgate.netresearchgate.net This hydrazide can undergo further reactions to generate a wide array of derivatives, including:
Thiosemicarbazides : Formed by reacting the acetohydrazide with appropriate isothiocyanates. researchgate.net
Thiazolidinones : Generated through the reaction of the acetohydrazide with thioglycolic acid. researchgate.net
Acyl-hydrazones and Spirothiazolidinones : These can also be synthesized from the C-3 position, highlighting its importance for creating complex side chains. nih.gov
| Starting Material | Reagent(s) | Product Class | Reference(s) |
| 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide | Alkyl/Aryl isothiocyanates | 3-thiosemicarbazides | researchgate.net |
| 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide | Thioglycolic acid | 4-thiazolidinones | researchgate.net |
| Imidazo[2,1-b]thiazole C-3 acetohydrazide | Various aldehydes/ketones | Acyl-hydrazones | nih.gov |
Regioselective Functionalization (e.g., Vilsmeier-Haack Formylation at C-5)
The Vilsmeier-Haack reaction offers a powerful and regioselective method for introducing a formyl group (-CHO) onto the imidazo[2,1-b]thiazole core. ijpcbs.comorganic-chemistry.org This reaction typically uses a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). chemmethod.comchemistrysteps.comwikipedia.org For the imidazo[2,1-b]thiazole system, the formylation occurs specifically at the electron-rich C-5 position. chemmethod.comchemmethod.com
The resulting 5-carbaldehyde derivative is a valuable synthetic intermediate. The aldehyde functionality can be readily converted into other groups, such as by condensation with various amines to form Schiff bases, which serve as precursors for more complex heterocyclic systems. chemmethod.comchemmethod.com
Generation of Novel Heterocyclic Rings Fused to the Imidazo[2,1-b]thiazole Core (e.g., Oxazepines, Imidazolones)
Building upon the functionalization at the C-5 position, new heterocyclic rings can be fused or attached to the imidazo[2,1-b]thiazole core. Starting with the 5-carbaldehyde derivative obtained from the Vilsmeier-Haack reaction, intermediate Schiff bases are formed by reaction with substituted aromatic amines. chemmethod.comchemmethod.com These intermediates can then undergo cyclization reactions to generate novel, larger ring systems.
Two notable examples of this strategy include:
Imidazolone (B8795221) Derivatives : Cyclization of the Schiff base intermediates with glycine (B1666218) leads to the formation of new imidazolone rings. chemmethod.comchemmethod.com
Oxazepine Derivatives : Treatment of the Schiff bases with reagents such as phthalic anhydride (B1165640) results in the creation of seven-membered oxazepine rings fused to the core structure. chemmethod.comchemmethod.com
This methodology demonstrates the versatility of the imidazo[2,1-b]thiazole scaffold, allowing for its elaboration into more complex, multi-ring systems. chemmethod.com
Modern Chemical Synthesis Techniques Employed
The construction of the this compound core and its analogs benefits from a variety of modern synthetic strategies that offer improvements in terms of efficiency, atom economy, and environmental impact over traditional multi-step procedures. Key among these are microwave-assisted synthesis and multi-component reactions (MCRs).
One of the foundational and still widely used methods for creating the imidazo[2,1-b]thiazole ring system is the condensation reaction between a 2-aminothiazole derivative and an α-haloketone. For the synthesis of this compound, this would typically involve the reaction of 2-aminothiazole with 2,3'-dibromoacetophenone. This reaction proceeds via an initial N-alkylation of the 2-aminothiazole followed by an intramolecular cyclization to form the fused bicyclic system.
Microwave-Assisted Green Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. In the context of imidazo[2,1-b]thiazole synthesis, microwave-assisted methods have been successfully applied. For instance, the reaction between 2-aminothiazoles and α-bromoaralkyl ketones can be carried out under microwave irradiation, sometimes in the presence of green reaction media like polyethylene (B3416737) glycol (PEG-400), which can act as both a solvent and a catalyst. researchgate.net This approach not only enhances the reaction rate but also aligns with the principles of green chemistry by using biodegradable solvents and reducing energy consumption. researchgate.net
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. This strategy is prized for its atom economy and ability to rapidly generate complex molecules.
Groebke–Blackburn–Bienaymé Reaction (GBBR): A notable MCR for the synthesis of imidazo-fused heterocycles is the Groebke–Blackburn–Bienaymé reaction. mdpi.com This is a three-component reaction involving a 2-aminoazine (or 2-aminothiazole), an aldehyde, and an isocyanide. mdpi.comorientjchem.org The reaction proceeds without a catalyst and can be optimized by adjusting the solvent and temperature, with toluene (B28343) at 100°C proving effective. mdpi.com This methodology provides a versatile and efficient route to a wide array of substituted imidazo[2,1-b]thiazoles. mdpi.comresearchgate.net
Other One-Pot Reactions: Various other one-pot synthetic protocols have been developed. These include four-component reactions and metal-catalyzed processes such as copper-catalyzed A3 coupling. researchgate.netresearchgate.net These methods offer the advantage of procedural simplicity and the ability to construct complex molecular architectures in a single step from simple precursors. rsc.org
Spectroscopic Characterization of Synthesized Compounds
The structural elucidation of this compound and its analogs is unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific data for the 3-bromo isomer is consolidated here from general knowledge of analogous structures, the characterization of the closely related 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) provides a reliable reference for the expected spectral features. dergipark.org.trresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the electronic environment and connectivity of protons in the molecule. For this compound, the aromatic region would be particularly informative.
The two protons on the imidazo[2,1-b]thiazole core are expected to appear as distinct singlets or doublets depending on their coupling. The H-5 proton typically resonates further downfield than the H-2 or H-3 protons. dergipark.org.tr
The protons of the 3-bromophenyl ring will exhibit a characteristic splitting pattern. One would expect to see a singlet-like signal for the proton between the two bromine atoms, a doublet of doublets, and two triplets, reflecting their respective couplings to neighboring protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.20-7.40 | d |
| H-3 | ~7.80-8.00 | d |
| H-5 | ~8.10-8.30 | s |
| Phenyl H-2' | ~7.90-8.10 | t |
| Phenyl H-4' | ~7.60-7.80 | ddd |
| Phenyl H-5' | ~7.30-7.50 | t |
| Phenyl H-6' | ~7.70-7.90 | ddd |
Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual values may vary.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
The spectrum will show distinct signals for each of the 11 carbon atoms in the molecule.
The carbon atom attached to the bromine (C-3') will have its chemical shift influenced by the halogen's electronegativity and will typically appear in the range of δ 120-125 ppm.
The carbons of the imidazo[2,1-b]thiazole core have characteristic chemical shifts, with the bridgehead carbon and the carbon adjacent to the sulfur atom showing distinct resonances. dergipark.org.tr
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~112-115 |
| C-3 | ~118-121 |
| C-5 | ~145-148 |
| C-6 | ~130-133 |
| C-7a | ~148-151 |
| Phenyl C-1' | ~135-138 |
| Phenyl C-2' | ~128-131 |
| Phenyl C-3' | ~122-125 |
| Phenyl C-4' | ~130-133 |
| Phenyl C-5' | ~125-128 |
| Phenyl C-6' | ~123-126 |
Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual values may vary.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. A characteristic feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, confirming the presence of a single bromine atom. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum helps to identify the functional groups present in the molecule. Key absorptions would include C-H stretching vibrations for the aromatic and heterocyclic rings, and C=C and C=N stretching vibrations within the fused ring system. The C-Br stretching vibration would be observed in the fingerprint region. dergipark.org.tr
In Vitro Pharmacological Characterization of 6 Bromophenyl Imidazo 2,1 B Thiazole Derivatives
Evaluation of Antimicrobial Spectrum and Potency
Derivatives of the 6-bromophenyl-imidazo[2,1-b]thiazole scaffold have been evaluated for their efficacy against a range of microbial pathogens.
Studies on 3,6-disubstituted imidazo[2,1-b] researchgate.netarabjchem.orgthiazoles, including those with a 6-(4-bromophenyl) group, have demonstrated in vitro antibacterial activity. researchgate.net The cup plate method has been utilized to assess their efficacy against both Gram-positive and Gram-negative bacterial strains. researchgate.net Tested organisms include the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumonia. researchgate.net While many thiazole (B1198619) derivatives show promise, the activity can vary significantly based on the specific substitutions on the core scaffold. researchgate.netnih.govbiointerfaceresearch.com For instance, a series of new thiazole derivatives containing di- and trithiazole rings showed high activity, in some cases exceeding that of standard antibiotics. nih.gov
Table 1: Antibacterial Spectrum of 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole Derivatives
| Compound Type | Gram-Positive Strains | Gram-Negative Strains | Method | Reference |
|---|
The same series of 6-(4-bromophenyl)-imidazo[2,1-b]thiazole derivatives were also tested for their antifungal properties. researchgate.net The evaluation was conducted against the fungal pathogens Aspergillus niger and Candida albicans. researchgate.net The broader class of thiazole derivatives has shown significant potential as antifungal agents, with some exhibiting very strong effects against C. albicans with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.govbohrium.com The activity is often comparable or even superior to standard antifungals like nystatin. bohrium.com In one study on related triazolo-thiadiazine compounds, a derivative with a 4-bromophenyl substituent showed the greatest activity against A. niger. ijpsjournal.com
Table 2: Antifungal Spectrum of 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole Derivatives
| Compound Type | Fungal Strains | Method | Reference |
|---|
Assessment of Antitubercular Activity
The imidazo[2,1-b]thiazole (B1210989) scaffold is a recognized platform for the development of antitubercular agents. nih.govdergipark.org.tr Several derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis.
Derivatives of 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) have been assessed for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis (ATCC 27294). researchgate.netdergipark.org.tr In primary screenings, these compounds exhibited varying degrees of inhibition. researchgate.netdergipark.org.tr A series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides, in particular, were evaluated using the BACTEC 460 radiometric system. dergipark.org.tr Similarly, a related series of imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have been identified as a promising class of anti-tuberculosis agents that target a key component of the mycobacterial electron transport chain. nih.gov In a study of the closely related imidazo[2,1-b] researchgate.netarabjchem.orgresearchgate.netthiadiazole scaffold, a derivative containing a 6-(4-bromophenyl) moiety was synthesized and showed significant antitubercular activity. arabjchem.org
The potency of these compounds is quantified by their Minimum Inhibitory Concentration (MIC). For a primary screening, a concentration of 6.25 μg/mL was used, where several 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives showed inhibitory activity. researchgate.netdergipark.org.tr One of the most active compounds identified was [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide, which demonstrated an MIC of 6.25 μg/mL against M. tuberculosis H37Rv. dergipark.org.tr Another highly active derivative, 3-(4-nitrophenyl)-2-(((6-(4-bromophenyl)-imidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinone, also showed notable inhibition at this concentration. researchgate.net For the related imidazo[2,1-b]thiazole-5-carboxamides, MIC values against M. tuberculosis ranged from 0.0625 to 2.5 μM. nih.gov
Table 3: Antitubercular Activity (MIC) of 6-Bromophenyl-Imidazo[2,1-b]thiazole and Related Derivatives against M. tuberculosis H37Rv
| Compound Derivative | MIC (μg/mL) | MIC (μM) | Reference |
|---|---|---|---|
| [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide | 6.25 | - | dergipark.org.tr |
| 3-(4-nitrophenyl)-2-(((6-(4-bromophenyl)-imidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinone | Active at 6.25 | - | researchgate.net |
Broad-Spectrum Antiviral Activity Profiling
The therapeutic potential of the imidazo[2,1-b]thiazole scaffold extends to antiviral applications. nih.gov In a study exploring this scaffold, novel acyl-hydrazone and spirothiazolidinone derivatives of 6-(4-bromophenyl)imidazo[2,1-b]thiazole were synthesized and evaluated for their antiviral activity against a diverse range of viruses in mammalian cell cultures. nih.gov The research identified two specific compounds with notable activity: one compound, 5d , was effective against Feline coronavirus and Feline herpes virus, while another, 6d , was found to be a potent inhibitor of Coxsackie B4 virus. nih.gov These findings suggest that the imidazo[2,1-b]thiazole class is a versatile and relevant scaffold for the development of anti-infective agents, including those with antiviral properties. nih.gov
Anticancer Activity Investigations
The imidazo[2,1-b]thiazole scaffold is a significant heterocyclic system that has garnered considerable attention in medicinal chemistry for its wide array of pharmacological activities, including potent anticancer effects. mdpi.comnih.gov Derivatives of this structure have been extensively studied for their ability to inhibit the proliferation of various human cancer cell lines, acting through diverse mechanisms such as kinase and tubulin inhibition. nih.gov
Derivatives of 6-phenyl-imidazo[2,1-b]thiazole have demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of human cancer cell lines. mdpi.com Numerous studies have synthesized and evaluated series of these compounds, revealing potent activity often superior to established anticancer agents. mdpi.comnih.gov
For instance, a series of 18 new imidazo[2,1-b]thiazole derivatives were tested for antiproliferative activity, with several compounds showing greater potency against the A375P human melanoma cell line than the reference drug sorafenib (B1663141). nih.gov Two compounds from this series, 26 and 27, were particularly notable for their selectivity towards melanoma cell lines, exhibiting sub-micromolar IC₅₀ values against multiple melanoma lines. nih.govelsevierpure.com In another study, the optimization of a hit compound led to the synthesis of derivative 5l, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, which proved to be a potent inhibitor of the triple-negative breast cancer cell line MDA-MB-231 with an IC₅₀ value of 1.4 μM, significantly more active than sorafenib (IC₅₀ = 5.2 μM). mdpi.com This compound also showed activity against the HepG2 liver cancer cell line. mdpi.com
Further research into 5,6-diarylimidazo[2,1-b]thiazole derivatives bearing a terminal aryl sulfonamide moiety identified several compounds with high mean percentage inhibition across a panel of 57 cancer cell lines. research-nexus.net Compound 8u from this series, which has a para-hydroxybenzenesulfonamido moiety, was more potent than sorafenib against eight different cancer cell lines. research-nexus.net Similarly, imidazo[2,1-b] nih.govelsevierpure.comacs.orgthiadiazole derivatives, a related class, have also shown promising antitumor activity against peritoneal mesothelioma and pancreatic cancer cell lines, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net The coupling of the imidazothiazole scaffold with natural products like noscapine (B1679977) has also yielded derivatives with potent cytotoxicity against pancreatic cancer (MIA PaCa-2) cells. acs.org
The table below summarizes the cytotoxic activity of selected 6-phenyl-imidazo[2,1-b]thiazole derivatives against various cancer cell lines.
Table 1: Cytotoxicity of 6-Phenyl-Imidazo[2,1-b]thiazole Derivatives
Enzyme Inhibition Studies
The anticancer properties of 6-phenyl-imidazo[2,1-b]thiazole derivatives are frequently attributed to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. nih.gov Key targets include various protein kinases and other enzymes like carbonic anhydrase.
The imidazo[2,1-b]thiazole scaffold has proven to be a valuable template for the development of potent protein kinase inhibitors. nih.govnih.gov Kinases are a major class of drug targets in oncology, and these derivatives have shown inhibitory activity against several key members.
A series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives were synthesized and identified as pan-RAF inhibitors. nih.gov The RAF-MEK-ERK pathway is a critical signaling cascade that, when hyperactivated by mutations such as BRAF V600E, leads to uncontrolled cell growth. research-nexus.netnih.gov Compound 8u from a separate study demonstrated significant inhibitory effects on this pathway, with IC₅₀ values of 39.9 nM for V600E-B-RAF and 19.0 nM for C-RAF. research-nexus.net Further exploration led to the discovery of compound 27c (with a terminal open-chain sulfonamide) and 38a (with a cyclic sulfamide (B24259) moiety) as potent pan-RAF inhibitors that were effective in both enzymatic and cellular assays. acs.orgnih.gov
Focal Adhesion Kinase (FAK) is another target for this class of compounds. biruni.edu.tr FAK is overexpressed in several cancers, including mesothelioma, and plays a role in cell proliferation and migration. nih.gov Imidazo[2,1-b] nih.govelsevierpure.comacs.orgthiadiazole compounds 1a and 1b were found to inhibit the phosphorylation of FAK in STO mesothelioma cells. nih.gov Other kinase targets for thiazole-based compounds include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key promoter of tumor angiogenesis. mdpi.com While some imidazo[2,1-b]thiazole derivatives showed only weak direct inhibition of VEGFR2 kinase, their structural analogs have demonstrated potent inhibition. mdpi.commdpi.com
The table below details the kinase inhibitory activity of specific imidazo[2,1-b]thiazole derivatives.
Table 2: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
Certain imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA). nih.gov This enzyme family is involved in various physiological processes, and its inhibition can lead to therapeutic effects. A study described a series of imidazo[2,1-b]thiazolesulfonamides as effective carbonic anhydrase inhibitors. nih.gov These compounds were noted for having higher lipophilicity compared to established CA inhibitors like acetazolamide (B1664987) and methazolamide, which allows for better penetration into the central nervous system. nih.gov One such compound, 6-tert-butyl-2-sulfamoylimidazo[2,1-b]-1,3,4-thiadiazole (a related scaffold), was a potent anticonvulsant and selectively increased cerebral blood flow. nih.gov Another study noted that 2-Amino-4-(4-bromophenyl)thiazole exhibited strong inhibition against the human carbonic anhydrase II (hCA II) isoenzyme. researchgate.net
Table 3: Carbonic Anhydrase Inhibitory Activity
Oxidative Stress Modulation: Antioxidant Activity
Reactive oxygen species (ROS) are produced during normal cellular metabolism, and an imbalance leading to oxidative stress can cause cellular damage and contribute to various diseases. bohrium.com Antioxidants can mitigate this damage, and imidazo[2,1-b]thiazole derivatives have been designed and synthesized as novel antioxidant agents. bohrium.comnih.gov Their activity has been confirmed through various assays, including the inhibition of lipid peroxidation. nih.gov
The inhibition of lipid peroxidation is a key measure of antioxidant activity. bohrium.com A study involving a series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole evaluated their ability to inhibit lipid peroxidation induced by an FeCl₃/ascorbate system in lecithin (B1663433) liposomes. nih.gov The research found that several of the synthesized compounds demonstrated dose-dependent inhibitory effects on the formation of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. bohrium.com Among the tested compounds, derivatives 4h, 5h, and 6h were identified as having the highest anti-lipid peroxidation (anti-LPO) activity. nih.gov
Table 4: Lipid Peroxidation Inhibition by Imidazo[2,1-b]thiazole Derivatives
Table of Mentioned Compounds
Table 5: List of Chemical Compounds
Radical Scavenging Activity
The antioxidant potential of imidazo[2,1-b]thiazole derivatives has been a subject of significant research. The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant efficacy. One of the common methods to evaluate this is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.
In a study evaluating a series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole, several compounds exhibited notable radical scavenging activity. uobaghdad.edu.iq The study included derivatives with various substitutions on the phenyl ring at the 6-position. While data for the specific 3-bromophenyl derivative is not detailed, the findings for related compounds provide valuable insights into the structure-activity relationship. For instance, derivatives featuring hydroxyl and methoxy (B1213986) groups on the phenyl ring have been shown to possess significant antioxidant properties.
Research on other 6-substituted imidazo[2,1-b]thiazoles has also highlighted their potential as radical scavengers. nih.gov The presence of phenolic groups, in particular, has been associated with potent antioxidant effects. nih.gov
A selection of imidazo[2,1-b]thiazole derivatives and their reported radical scavenging activities are presented below.
| Compound/Derivative | Radical Scavenging Assay | Activity/IC50 | Reference |
| 4h (an oxo-hydrazone derivative) | ABTS | High | uobaghdad.edu.iq |
| 5h (a spirocondensed-thiazolidine derivative) | ABTS | High | uobaghdad.edu.iq |
| 6h (a spirocondensed-thiazolidine derivative) | ABTS | High | uobaghdad.edu.iq |
This table presents data for illustrative derivatives from the broader imidazo[2,1-b]thiazole class to indicate the potential for radical scavenging activity within this chemical family.
Ferric Reducing Antioxidant Power (FRAP)
The Ferric Reducing Antioxidant Power (FRAP) assay is another standard method used to measure the antioxidant potential of a compound. nih.gov This assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, a reaction that results in an intense blue color.
The same study that investigated the radical scavenging activity of novel imidazo[2,1-b]thiazole derivatives also evaluated their FRAP activity. uobaghdad.edu.iq The results from this research indicated that certain derivatives possess significant ferric reducing power, further confirming the antioxidant potential of this class of compounds.
The findings for specific derivatives in the FRAP assay are summarized in the table below.
| Compound/Derivative | FRAP Activity | Reference |
| 4i (an oxo-hydrazone derivative) | Highest | uobaghdad.edu.iq |
| 4a (an oxo-hydrazone derivative) | High | uobaghdad.edu.iq |
This table showcases the ferric reducing power of selected imidazo[2,1-b]thiazole derivatives, highlighting the influence of specific structural modifications on antioxidant capacity.
Cardiovascular Pharmacological Assessment (e.g., Cardiodepressant Activity, Calcium Channel Modulation)
The imidazo[2,1-b]thiazole nucleus has been identified as a key pharmacophore that can confer significant cardiovascular effects. nih.gov Research has shown that incorporating this heterocyclic system into other known cardiovascularly active scaffolds, such as dihydropyridines, can lead to compounds with potent and selective cardiodepressant activity. nih.gov
Specifically, certain 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines have been characterized as L-type calcium channel blockers. nih.gov This mechanism of action is crucial in the management of various cardiovascular conditions. The imidazo[2,1-b]thiazole moiety appears to play a critical role in the interaction with the calcium channel, leading to a modulation of calcium influx and subsequent cardiodepressant effects. These effects can manifest as a reduction in the force (inotropic) and rate (chronotropic) of heart contractions. The observed selectivity for cardiac tissue over vascular smooth muscle suggests a potential for developing drugs with a more targeted therapeutic action and potentially fewer side effects. nih.gov
While direct studies on 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole are limited, the established role of the core imidazo[2,1-b]thiazole structure in cardiovascular modulation provides a strong rationale for its investigation in this therapeutic area.
| Compound Class | Pharmacological Effect | Mechanism of Action | Reference |
| 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines | Cardiodepressant Activity (Negative Inotropic/Chronotropic) | L-type Calcium Channel Blockade | nih.gov |
This table summarizes the cardiovascular effects observed for a class of compounds containing the imidazo[2,1-b]thiazole scaffold, indicating its potential as a source of new cardiovascular agents.
Mechanistic Insights and Structure Activity Relationship Sar Elucidation
Comprehensive Structure-Activity Relationship (SAR) Analysis
Role of Core Scaffold and Side-Chain Modifications on Biological Activity
The biological activity of the 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole molecule is intrinsically linked to its chemical architecture. The imidazo[2,1-b]thiazole (B1210989) core is a fused heterocyclic system that serves as a privileged scaffold in medicinal chemistry, known to interact with various biological targets. researchgate.netmdpi.comrsc.org This scaffold's planarity, electronic properties, and ability to form specific interactions are crucial for its biological effects. mdpi.com Modifications to both this core structure and the appended 3-bromophenyl side-chain have been extensively studied to understand their impact on activity and to develop derivatives with enhanced potency and selectivity.
The core imidazo[2,1-b]thiazole ring system is a key determinant of the molecule's pharmacological profile. It is a bioisostere of other biologically significant heterocycles and its fused nature provides a rigid framework that can be appropriately decorated with various substituents to modulate biological activity. mdpi.comresearchgate.net For instance, research into selective COX-2 inhibitors has utilized the 6-phenylimidazo[2,1-b]thiazole (B182960) scaffold as a foundation for designing potent anti-inflammatory agents. nih.gov In one study, derivatives of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole were synthesized, and it was found that introducing various amine substituents at the C-5 position of the imidazo[2,1-b]thiazole ring directly influenced both the potency and selectivity for COX-2. nih.gov This highlights that even small modifications to the core scaffold, distant from the main phenyl ring, can significantly alter the biological activity.
Similarly, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML), the imidazo[2,1-b]thiazole core was essential. nih.gov Structure-activity relationship (SAR) studies showed that modifications at the C-3 position of the scaffold were critical. The introduction of a carboxamide group at this position led to compounds with potent activity against FLT3-dependent AML cell lines. nih.gov
The nature and substitution pattern of the phenyl ring at the C-6 position also play a pivotal role. The "3-bromo" substitution on the phenyl ring is a specific modification that influences the compound's properties. The position of the halogen on the phenyl ring can drastically affect activity. For example, in a series of antitubercular agents, a 2,4-dichloro phenyl moiety at the 6-position of a related benzo[d]imidazo[2,1-b]thiazole core showed significant activity against Mycobacterium tuberculosis. rsc.org Another derivative with a 4-nitro phenyl group also displayed potent activity, indicating that electronic and steric factors of the phenyl substituents are critical for this specific biological target. rsc.org
In the context of FLT3 inhibitors, the phenyl ring at C-6 was used as an anchor for further modification. nih.gov Attaching a ureido group at the para-position of the phenyl ring was found to be a key strategy in achieving high potency. This led to the discovery of a derivative, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide, which exhibited an IC50 value of 0.002 µM against the MV4-11 cell line. nih.gov This demonstrates how the phenyl side-chain can be systematically modified to optimize interactions with the biological target.
The following tables summarize the structure-activity relationship data from studies on related imidazo[2,1-b]thiazole derivatives.
Table 1: SAR of 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives as COX-2 Inhibitors nih.gov
| Compound | Substituent at C-5 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 6a | Dimethylaminomethyl | 0.08 | >100 | >1250 |
| 6b | Diethylaminomethyl | 0.11 | >100 | >909 |
| 6d | Pyrrolidin-1-ylmethyl | 0.12 | >100 | >833 |
| 6e | Piperidin-1-ylmethyl | 0.14 | >100 | >714 |
| 6f | Morpholin-4-ylmethyl | 0.16 | >100 | >625 |
Data suggests that smaller dialkylamino groups at the C-5 position lead to higher potency for COX-2 inhibition. nih.gov
Table 2: SAR of 6-Phenylimidazo[2,1-b]thiazole Derivatives as FLT3 Inhibitors nih.gov
| Compound | Modification at C-6 Phenyl Ring | Modification at C-3 | MV4-11 IC50 (µM) | FLT3 IC50 (µM) |
|---|---|---|---|---|
| 5 | Unsubstituted | -H | >50 | ND |
| 12 | 4-ureido-phenyl | -H | 1.5 | ND |
| 17 | 4-ureido-phenyl | -CONH(CH2)2N(CH3)2 | 0.007 | 0.031 |
| 19 | 4-(3-(5-tert-butylisoxazol-3-yl)ureido)phenyl | -CONH(CH2)3N(CH3)2 | 0.002 | 0.022 |
ND: Not Determined. The data illustrates that modifications at both the C-3 and C-6 positions are crucial for potent FLT3 inhibition. nih.gov
Pharmacophore Development and Lead Optimization Strategies
The development of potent and selective agents based on the this compound scaffold relies heavily on pharmacophore modeling and systematic lead optimization. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
For imidazo[2,1-b]thiazole-based inhibitors, computational and molecular docking studies have been instrumental in defining the key pharmacophoric features. nih.govnih.govresearchgate.net For COX-2 inhibitors, the pharmacophore typically includes a central aromatic ring system (the imidazo[2,1-b]thiazole core), a sulfonamide or methylsulfonyl group that fits into a specific side pocket of the enzyme's active site, and an adjacent phenyl ring. nih.gov Docking studies for the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole series revealed that the methylsulfonyl group interacts with key residues like His90 and Arg513 in the COX-2 active site, while the core scaffold and C-5 substituents occupy the main channel. nih.gov This understanding allows for the rational design of new derivatives with improved binding affinity.
Lead optimization is the iterative process of modifying a biologically active compound to improve its characteristics, such as potency, selectivity, and pharmacokinetic properties. For the 6-phenylimidazo[2,1-b]thiazole series targeting FLT3, lead optimization involved several strategic steps. nih.gov The initial hit compound was identified through screening. Subsequent optimization focused on:
Introduction of a Hydrogen Bond Donor/Acceptor: A urea (B33335) moiety was introduced onto the C-6 phenyl ring. This was hypothesized to form crucial hydrogen bonds within the kinase hinge region of FLT3.
Exploration of the Solvent-Exposed Region: A carboxamide group was added at the C-3 position of the imidazo[2,1-b]thiazole core. The terminal amine of this side chain was designed to extend into the solvent-exposed region, allowing for modifications to improve solubility and potency without disrupting the core binding interactions.
Fine-tuning for Potency: The terminal groups on both the C-3 carboxamide and the C-6 phenylurea were systematically varied. This led to the discovery that a 3-(dimethylamino)propyl group on the carboxamide and a 5-tert-butylisoxazole on the urea provided the optimal combination for high potency. nih.gov
In the pursuit of novel c-Met kinase inhibitors, a similar strategy of scaffold hopping and fragment incorporation was used. Researchers identified that thiazole (B1198619)/thiadiazole carboxamide fragments are valuable for targeting c-Met. nih.gov They hypothesized that incorporating these fragments into a lead structure could lead to novel inhibitors with improved efficacy. This approach involves combining known pharmacophoric elements to create new chemical entities with desired biological activities. nih.gov
The development of antitubercular agents also showcases lead optimization principles. Starting from an imidazo[2,1-b]thiazole lead, researchers explored replacing the core with a benzo[d]imidazo[2,1-b]thiazole system. rsc.orgrsc.org This modification, along with the exploration of various substituents on the phenyl ring (e.g., nitro, dichloro), aimed to enhance activity against M. tuberculosis while maintaining low toxicity towards human cells. The Therapeutic Index (T.I.), which compares the cytotoxic concentration to the inhibitory concentration, was used as a key parameter to select the most promising candidates for further development. rsc.org
These examples underscore a rational approach to drug design, where an understanding of the structure-activity relationship and the key pharmacophoric features of this compound and its analogs guides the synthesis of more effective and selective therapeutic agents.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as an imidazo[2,1-b]thiazole (B1210989) derivative, might interact with the binding site of a protein target.
While specific docking studies on the 6-(3-bromo-phenyl) isomer are not extensively detailed in the available literature, research on closely related analogs provides significant insights. For instance, studies on various 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives have been conducted to explore their inhibitory mechanisms against several key protein targets in cancer and inflammatory diseases.
One area of focus has been the inhibition of kinases, such as Focal Adhesion Kinase (FAK). Molecular docking of new 6-(4-bromophenyl)-imidazo[2,1-b]thiazole derivatives has shed light on their binding modes within the FAK active site, revealing critical interactions with amino acid residues. jpsionline.comresearchgate.net Similarly, other research has identified 6-phenylimidazo[2,1-b]thiazole derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Docking studies of imidazo[2,1-b]thiazole-linked thiadiazole conjugates against Glypican-3 (GPC-3), a protein associated with hepatocellular carcinoma, have also been performed, showing strong binding interactions. nih.gov
Another significant target for this class of compounds is Cyclooxygenase-2 (COX-2). Molecular modeling of imidazo[2,1-b]thiazole derivatives has been used to design potent and selective COX-2 inhibitors, which are valuable as anti-inflammatory agents with reduced gastrointestinal side effects. nih.govresearchgate.net
Table 1: Examples of Molecular Docking Studies on Imidazo[2,1-b]thiazole Derivatives
| Derivative Class | Protein Target | Key Findings |
|---|---|---|
| 6-phenylimidazo[2,1-b]thiazole | FMS-like Tyrosine Kinase 3 (FLT3) | Discovery of potent inhibitors for acute myeloid leukemia. nih.gov |
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 (GPC-3) | Identification of strong binding interactions for potential hepatocellular carcinoma therapy. nih.gov |
| 6-(4-methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | Cyclooxygenase-2 (COX-2) | Design of potent and selective anti-inflammatory agents. nih.govresearchgate.net |
Homology Modeling and Protein-Ligand Complex Analysis
When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a model based on the known structure of a related homologous protein. This model can then be used for molecular docking studies. For many novel or less-studied targets relevant to imidazo[2,1-b]thiazole compounds, homology modeling is the first step in structure-based drug design. Analysis of the resulting protein-ligand complexes can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties and structural features (descriptors). These models are expressed as mathematical equations and can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been applied to imidazo[2,1-b]thiazole derivatives to understand the structural requirements for their biological activities, such as anticancer and anti-inflammatory effects. For example, 3D-QSAR studies have been performed on imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors, providing a model that can guide the synthesis of more potent compounds. nih.gov While a specific QSAR model for 6-(3-bromo-phenyl)-imidazo[2,1-b]thiazole has not been detailed, the general findings from related series are informative. These studies often highlight the importance of specific steric, electronic, and hydrophobic fields around the scaffold for activity.
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify those most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Libraries of imidazo[2,1-b]thiazole derivatives, likely including variations such as the 6-(3-bromo-phenyl) analog, are used in virtual screening campaigns against various therapeutic targets. nih.gov The design of these virtual libraries often involves modifying the core scaffold with different substituents at various positions to explore a wide chemical space and identify novel hits with desired biological activities.
Predictive Modeling of Pharmacological Profiles
Computational models can also predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (ADMET) of drug candidates. These in silico predictions are vital for early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor bioavailability or toxicity.
For novel series of imidazo[2,1-b]thiazole derivatives, in silico ADME predictions are often performed to assess their drug-likeness. nih.govresearchgate.net Parameters such as solubility, membrane permeability, and metabolic stability are calculated based on the molecular structure. These predictive models help prioritize which compounds, such as this compound, should be advanced to more intensive in vitro and in vivo testing.
Translational Perspectives and Future Research Trajectories
Identification of Novel Therapeutic Targets for Imidazo[2,1-b]thiazole (B1210989) Derivatives
Research into imidazo[2,1-b]thiazole derivatives has unveiled a multitude of biological targets, highlighting the scaffold's adaptability in drug design. These compounds have been shown to interact with various enzymes, receptors, and structural proteins, leading to a wide range of therapeutic effects, from anticancer to antimicrobial action. nih.govresearchgate.net
A primary area of investigation is in oncology, where these derivatives have been found to inhibit several key targets. One significant mechanism is the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. researchgate.netresearchgate.net Notably, derivatives have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), a protein overexpressed in many cancers that plays a role in tumor progression and metastasis. biruni.edu.trnih.govnih.gov Inhibition of FAK phosphorylation has been demonstrated in pancreatic cancer and peritoneal mesothelioma cell lines. nih.govnih.gov Other kinase targets include BRAF, a component of the MAPK signaling pathway often mutated in melanoma, and Epidermal Growth Factor Receptor (EGFR). researchgate.netacs.org
Beyond kinase inhibition, imidazo[2,1-b]thiazole conjugates have been shown to act as microtubule-destabilizing agents. nih.govjohnshopkins.edu By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, or programmed cell death. acs.orgnih.govjohnshopkins.edu
The scaffold has also been successfully modified to target other enzyme families. For instance, new series of imidazo[2,1-b]thiazole analogs have been synthesized as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov Others have been designed to selectively inhibit carbonic anhydrase isoforms, particularly the physiologically dominant hCA II, which is a target for diseases like glaucoma. nih.gov
In the realm of infectious diseases, particularly tuberculosis, imidazo[2,1-b]thiazole derivatives have shown significant promise by targeting essential mycobacterial enzymes. Molecular docking studies have identified Pantothenate Synthetase and DprE1 as putative targets for these compounds, which are vital for the survival of Mycobacterium tuberculosis. rsc.orgnih.gov The antiviral potential of this class is also under active investigation, with compounds showing inhibitory activity against viruses such as Feline coronavirus and Coxsackie B4 virus. nih.gov
Table 1: Identified Therapeutic Targets for Imidazo[2,1-b]thiazole Derivatives
| Therapeutic Area | Target | Mechanism of Action | References |
|---|---|---|---|
| Oncology | Focal Adhesion Kinase (FAK) | Inhibition of phosphorylation, reducing cell migration. | biruni.edu.trnih.govnih.gov |
| Tubulin | Inhibition of microtubule polymerization, G2/M cell cycle arrest. | acs.orgnih.govjohnshopkins.edu | |
| BRAF/RAF Kinases | Pan-RAF inhibition, blocking MAPK pathway. | researchgate.netacs.org | |
| Carbonic Anhydrase (hCA IX, XII) | Inhibition of tumor-associated isoforms. | nih.gov | |
| EGFR | Inhibition of kinase activity. | researchgate.net | |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Selective inhibition of enzyme activity. | nih.govnih.gov |
| Infectious Disease | M. tuberculosis enzymes (e.g., Pantothenate Synthetase, DprE1) | Inhibition of essential bacterial enzymes. | rsc.orgnih.gov |
| Various Viruses (e.g., Coronavirus) | Inhibition of viral replication. | nih.gov | |
| Other | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Potentiation of mutant CFTR gating. | researchgate.net |
Rational Design of Enhanced Potency and Selectivity
The broad biological profile of the imidazo[2,1-b]thiazole nucleus serves as a foundation for the rational design of new derivatives with improved potency and target selectivity. Through systematic structural modifications, researchers can fine-tune the pharmacological properties of these molecules, a process guided by structure-activity relationship (SAR) studies.
SAR studies have consistently shown that the nature and position of substituents on the imidazo[2,1-b]thiazole ring system are critical determinants of biological activity. For example, in the development of COX-2 inhibitors, it was discovered that the type and size of the amine group at the C-5 position directly influence both the potency and selectivity of the inhibition. nih.govnih.gov Specifically, a dimethylamino group resulted in a highly potent and selective COX-2 inhibitor, while larger substituents like diethylamino or dipropylamino groups led to a decrease in both potency and selectivity. nih.gov
In the context of antimycobacterial agents, specific substitutions on the phenyl ring at the C-6 position have proven crucial. The synthesis of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives revealed that incorporating a 4-nitro phenyl or a 2,4-dichloro phenyl moiety resulted in compounds with significant and selective activity against Mycobacterium tuberculosis. rsc.org Further research on derivatives of 6-(4-bromophenyl)-imidazo[2,1-b]thiazole, a close analog of the title compound, found that creating a 4-thiazolidinone (B1220212) derivative with a 4-nitrophenyl group yielded the most potent antituberculosis activity in the series. researchgate.net These findings underscore the importance of halogen and nitro-aromatic substitutions for enhancing potency.
For anticancer applications, SAR is equally vital. The design of imidazo[2,1-b]thiazole-chalcone conjugates identified a specific compound with a 4-fluorophenyl group and two 4-methoxyphenyl (B3050149) groups on the core scaffold as having potent antiproliferative activity across multiple cancer cell lines. nih.gov Similarly, for FAK inhibitors, the addition of a spiro[4.5]decane scaffold with specific lipophilic groups was shown to have a significant effect on anticancer activity. biruni.edu.tr In silico ADME (absorption, distribution, metabolism, and excretion) profiling often complements these synthetic efforts, helping to select candidates with promising drug-like properties for further development. nih.gov
Table 2: Examples of Structure-Activity Relationships (SAR) in Imidazo[2,1-b]thiazole Derivatives
| Derivative Class | Structural Modification | Impact on Activity | Target/Disease | References |
|---|---|---|---|---|
| COX-2 Inhibitors | Amine substituent at C-5 position | Size of amine affects potency and selectivity. | COX-2 / Inflammation | nih.govnih.gov |
| Antimycobacterial Agents | 4-nitro or 2,4-dichloro phenyl moiety | Enhanced potency and selectivity against M. tuberculosis. | Pantothenate Synthetase / Tuberculosis | rsc.org |
| Anticancer Agents | Addition of chalcone, triazole, or noscapine (B1679977) moieties | Creation of potent hybrid molecules with microtubule-destabilizing effects. | Tubulin / Cancer | acs.orgnih.govjohnshopkins.edu |
| FAK Inhibitors | Addition of spiro[4.5]decane scaffold | Significant increase in anticancer activity. | FAK / Cancer | biruni.edu.tr |
| Pan-RAF Inhibitors | Terminal sulfonamide or cyclic sulfamide (B24259) moiety | High enzymatic and cellular activity. | RAF Kinase / Melanoma | acs.org |
Development of Multi-Drug Resistant (MDR) Pathogen Strategies
The rise of multi-drug resistance (MDR) in pathogens and cancer cells represents a critical global health challenge, necessitating the development of novel therapeutic agents that can overcome existing resistance mechanisms. The imidazo[2,1-b]thiazole scaffold has emerged as a promising platform for designing such agents. nih.govnih.gov
A major focus of this research has been on combating MDR strains of Mycobacterium tuberculosis. nih.govacs.org The urgent need for new antitubercular drugs, as emphasized by the World Health Organization (WHO), has driven the exploration of new chemical classes like imidazo[2,1-b]thiazoles that may have novel mechanisms of action. nih.gov Studies have demonstrated that derivatives of this scaffold exhibit potent activity against drug-sensitive and, importantly, drug-resistant strains of M. tuberculosis. acs.orgnih.gov
The utility of this scaffold also extends to overcoming drug resistance in oncology. For example, novel imidazo[2,1-b] nih.govmdpi.comrsc.orgthiadiazole derivatives have shown remarkable antiproliferative activity against pancreatic cancer cells that are resistant to the standard chemotherapeutic drug, gemcitabine (B846). nih.gov The mechanism for this activity may involve the modulation of key regulators of the epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance. nih.gov
Furthermore, imidazo[2,1-b]thiazole-related compounds can be used in combination therapies to potentiate the effects of existing drugs. In studies on peritoneal mesothelioma, certain imidazo[2,1-b] nih.govmdpi.comrsc.orgthiadiazole derivatives were found to increase the expression of the human equilibrative nucleoside transporter-1 (hENT-1). nih.gov This transporter is crucial for the uptake of gemcitabine into the cell. By increasing its expression, these compounds can re-sensitize resistant cancer cells to the cytotoxic effects of gemcitabine, offering a promising strategy to improve clinical outcomes. nih.gov
Exploration of New Chemical Space for Imidazo[2,1-b]thiazole Analogs
To unlock the full therapeutic potential of the imidazo[2,1-b]thiazole core, researchers are actively exploring new chemical space by synthesizing novel and structurally diverse analogs. This exploration involves developing innovative synthetic methodologies, creating hybrid molecules, and introducing a wide variety of functional groups to generate compounds with new or improved biological activities.
One successful strategy is the creation of hybrid molecules that combine the imidazo[2,1-b]thiazole scaffold with another pharmacologically active moiety. This approach has led to the development of potent anticancer agents by conjugating the core structure with molecules like chalcones, the natural alkaloid noscapine, and aryl hydrazones. acs.orgnih.govrsc.org The Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction, has been effectively used to link the imidazo[2,1-b]thiazole core with triazoles, yielding microtubule-destabilizing agents with significant antiproliferative effects. johnshopkins.edu
Advances in synthetic organic chemistry are also paving the way for greater structural diversity. Efficient, one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, allow for the rapid assembly of complex imidazo[2,1-b]thiazole derivatives from simple starting materials. mdpi.com The use of green and sustainable reaction media, such as glycerol (B35011) or polyethylene (B3416737) glycol-400 (PEG-400), not only makes the synthesis more environmentally friendly but can also improve reaction times and yields. researchgate.netresearchgate.net These methods facilitate the incorporation of diverse chemical entities, such as chromone, piperazine, and spirothiazolidinone rings, onto the parent scaffold. nih.govmdpi.comrsc.org This continuous expansion of the chemical space around the imidazo[2,1-b]thiazole nucleus is crucial for identifying next-generation therapeutic leads with novel mechanisms of action and superior pharmacological profiles.
Q & A
Q. Table 1. Comparison of Bromination Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Electrophilic Substitution | NBS | CHCl | 25 | 65 | |
| Microwave-Assisted | Br | Solvent-free | 130 | 85 |
Q. Table 2. Biological Activity of Key Derivatives
| Derivative | Antibacterial (MIC, μg/mL) | Antitumor (IC, μM) | Reference |
|---|---|---|---|
| 6-Bromo-5-fluoro analog | 2.5 (E. coli) | 8.7 (MCF-7) | |
| Schiff base (4-NO aryl) | 1.8 (S. aureus) | 12.3 (HeLa) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
